molecular formula C21H20ClN3O3 B252001 N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

Katalognummer B252001
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: CKAKIBIFBCDBEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, commonly known as PBF-509, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBF-509 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Wirkmechanismus

PBF-509 is a selective inhibitor of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which is a cytoplasmic protein tyrosine phosphatase that dephosphorylates insulin receptor and insulin receptor substrate (IRS) proteins, leading to the inhibition of insulin signaling (5). By inhibiting N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, PBF-509 can enhance insulin signaling and improve glucose metabolism.
Biochemical and Physiological Effects:
In animal models, PBF-509 has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism (2, 3). PBF-509 has also been reported to reduce body weight and adiposity in obese mice (3). In addition, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of PBF-509 is its selectivity for N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which reduces the potential for off-target effects. However, one limitation is that PBF-509 has a relatively low potency, with an IC50 value of 1.8 μM (2). This may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research on PBF-509. One direction is to investigate its potential therapeutic applications in the treatment of type 2 diabetes and obesity in human clinical trials. Another direction is to explore its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival. In addition, further studies are needed to optimize the potency and selectivity of PBF-509, and to explore its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, PBF-509 is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its selective inhibition of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can improve insulin sensitivity and glucose metabolism, and it has also been investigated for its potential role in the treatment of cancer. Further studies are needed to optimize its potency and selectivity, and to explore its potential use in human clinical trials.
References:
1. Zhang, J., et al. (2009). Bioorg Med Chem Lett, 19(4), 1189-1192.
2. Li, X., et al. (2012). Biochem Pharmacol, 83(9), 1224-1234.
3. Li, X., et al. (2014). Biochem Pharmacol, 90(4), 415-424.
4. Julien, S.G., et al. (2011). Cancer Res, 71(4), 1255-1265.
5. Goldstein, B.J., et al. (2000). Endocr Rev, 21(3), 264-288.

Synthesemethoden

The synthesis of PBF-509 involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate product, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).

Wissenschaftliche Forschungsanwendungen

PBF-509 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a negative regulator of insulin signaling, and its inhibition by PBF-509 can improve insulin sensitivity and glucose tolerance in animal models (2). PBF-509 has also been shown to reduce body weight and adiposity in obese mice (3). Furthermore, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

Eigenschaften

Molekularformel

C21H20ClN3O3

Molekulargewicht

397.9 g/mol

IUPAC-Name

N-[3-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H20ClN3O3/c1-14-6-7-16(13-25-14)20(26)23-10-3-11-24-21(27)19-9-8-18(28-19)15-4-2-5-17(22)12-15/h2,4-9,12-13H,3,10-11H2,1H3,(H,23,26)(H,24,27)

InChI-Schlüssel

CKAKIBIFBCDBEO-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.